No Wnt/β-Catenin Signaling Inhibition
Fz7-21S demonstrates no inhibitory effect on Wnt/β-catenin signaling. In a direct head-to-head comparison using a TOPbrite dual-luciferase reporter assay in HEK293-TB cells, Fz7-21S showed no inhibition of WNT3A-induced signaling, whereas the active peptide Fz7-21 provided significant inhibition [1]. The observed effect from Fz7-21 is known to be potent, with an IC50 of 100 nM in the same assay system [2].
| Evidence Dimension | Inhibition of WNT3A-induced Wnt/β-catenin signaling |
|---|---|
| Target Compound Data | No inhibition observed [1] |
| Comparator Or Baseline | Fz7-21: IC50 = 100 nM [2] |
| Quantified Difference | >100-fold reduction in potency (complete loss of activity) [1] |
| Conditions | HEK293-TB cells stimulated with 50 ng/mL recombinant WNT3A; TOPbrite dual-luciferase reporter assay; 6 h incubation [1] |
Why This Matters
This confirms Fz7-21S is functionally inert in the primary assay for FZD7 antagonism, establishing it as an essential baseline for distinguishing target-specific effects from experimental noise.
- [1] ResearchGate. (n.d.). Peptide Fz7-21 impairs Wnt signaling and selectively binds to the FZD7 receptor subclass a. View Source
- [2] Nile, A. H., de Sousa E Melo, F., Mukund, S., et al. (2018). A selective peptide inhibitor of Frizzled 7 receptors disrupts intestinal stem cells. Nature Chemical Biology, 14(6), 582–590. View Source
